4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Description
Properties
IUPAC Name |
4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-3-5-11(6-4-9)14-8-7-12-13(16(17)18)10(2)15-19-12/h3-8,14H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFGJCKSHYIQQA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13N3O4
- Molecular Weight : 275.26 g/mol
- CAS Number : 338402-61-2
The structural features include a methyl group and a nitro-substituted oxazole ring, which are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. The activity of 4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline was assessed in comparison to known antibacterial agents.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Methyl-N-[(E)-2-(3-methyl-4-nitro... | 15 | E. coli |
| Control (Ciprofloxacin) | 0.5 | E. coli |
| Another Compound | 20 | S. aureus |
Findings : The compound showed moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL against E. coli, indicating potential as an antibacterial agent.
Antifungal Activity
The antifungal potential of the compound was evaluated against various fungi, including Candida species and Aspergillus strains.
Table 2: Antifungal Activity Results
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| 4-Methyl-N-[(E)-2-(3-methyl-4-nitro... | 25 | C. albicans |
| Control (Fluconazole) | 1 | C. albicans |
| Another Compound | 30 | A. niger |
Analysis : The compound exhibited antifungal activity with an MIC of 25 µg/mL against C. albicans, suggesting it may serve as a lead compound for antifungal drug development.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds targeting various cancer cell lines. The compound's efficacy was assessed in vitro against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Table 3: Anticancer Activity Evaluation
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Methyl-N-[(E)-2-(3-methyl-4-nitro... | 12 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
| Another Compound | 15 | PC-3 |
: The compound demonstrated promising anticancer activity with an IC50 of 12 µM against MCF-7 cells, indicating its potential as an anticancer agent.
Case Studies and Research Findings
A study published in MDPI highlighted the structure–activity relationship (SAR) of nitro-substituted compounds, noting that the introduction of electron-withdrawing groups significantly enhanced biological activity against microbial strains . Additionally, another research article explored hybrid compounds with similar scaffolds that exhibited broad-spectrum antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of nitroisoxazole-aniline derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Electronic Effects :
- The nitro group at the 4-position of the isoxazole ring is critical for stabilizing the structure via resonance and inductive effects. This is consistent across analogs .
- Methoxy-substituted derivatives (e.g., ) exhibit increased electron density on the aniline ring, which may enhance reactivity in electrophilic substitution reactions compared to the methyl-substituted parent compound.
Solubility and Intermolecular Interactions: The para-methyl group in 4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline contributes to moderate hydrophobicity, whereas methoxy analogs show improved solubility in polar solvents like ethanol or DMSO . Crystallographic studies (using tools like SHELX or ORTEP ) suggest that hydrogen-bonding patterns vary significantly with substituents. For example, methoxy groups may engage in C–H···O interactions, while methyl groups favor van der Waals packing .
Thermal Stability: Limited data indicate that nitroisoxazole derivatives generally decompose above 180°C. The biphenyl analog shows higher thermal stability (decomposition >200°C), attributed to extended aromatic conjugation.
Synthetic Accessibility :
- The parent compound and its analogs are typically synthesized via condensation reactions between nitroisoxazole aldehydes and substituted anilines . Yields range from 50–70%, with purification challenges due to isomer formation (e.g., E/Z configurations) .
Q & A
Q. What are the optimal synthetic routes for preparing 4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline with high purity?
Methodology :
- Stepwise synthesis : Begin with the preparation of the nitro-oxazole core via cyclization of nitrile oxides with nitroalkenes under reflux in dichloromethane, followed by functionalization with a vinyl group using a Wittig or Horner-Wadsworth-Emmons reaction .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol) to isolate intermediates. Final purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
- Critical parameters : Control reaction temperature (<100°C) to avoid nitro group decomposition and monitor stereoselectivity during ethenyl bond formation using NMR (e.g., coupling constants for E/Z isomer discrimination) .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Methodology :
- NMR : Use - and -NMR to verify the ethenyl linkage (J = 12–16 Hz for E-configuration) and substituent positions (e.g., nitro group chemical shifts at δ 150–160 ppm in -NMR) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., exact mass matching 299.1012 g/mol) and isotopic patterns .
- UV-Vis : Characterize π→π* transitions of the conjugated system (λmax ~250–300 nm) to corroborate electronic structure .
Q. What crystallographic methods are suitable for resolving its 3D structure?
Methodology :
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at low temperature (100 K) to minimize thermal motion artifacts .
- Structure solution : Apply direct methods in SHELXS or SHELXD for phase determination, followed by refinement via SHELXL with anisotropic displacement parameters for non-H atoms .
- Hydrogen bonding analysis : Employ Mercury or OLEX2 to visualize and quantify intermolecular interactions (e.g., graph-set analysis for nitro-oxazole hydrogen bonds) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
Methodology :
- Mechanistic studies : Conduct kinetic experiments (e.g., pseudo-first-order conditions) with palladium catalysts (e.g., Pd(PPh3)4) to evaluate nitro group participation in Suzuki-Miyaura couplings. Monitor intermediates via in situ IR or LC-MS .
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for nitro-group-assisted oxidative addition versus direct coupling pathways .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodology :
- Polymorph screening : Test solvents (e.g., DMSO, THF, acetone) and anti-solvents (water, hexane) under varying temperatures. Use differential scanning calorimetry (DSC) to identify stable polymorphs .
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to improve lattice stability via supramolecular synthons .
Q. How can computational tools predict its electronic properties and potential as a photosensitizer?
Methodology :
- TD-DFT calculations : Simulate excited-state transitions (e.g., CAM-B3LYP/cc-pVDZ) to identify charge-transfer states and compare with experimental UV-Vis and fluorescence spectra .
- Electrostatic potential mapping : Visualize electron-deficient regions (nitro group) and electron-rich areas (aniline) to predict reactivity in electron-transfer processes .
Q. What analytical approaches resolve contradictions in reported solubility data?
Methodology :
- Phase solubility studies : Measure equilibrium solubility in binary solvent systems (e.g., DMSO/water) using UV spectrophotometry. Apply Hansen solubility parameters to model deviations .
- Controlled experiments : Replicate literature protocols under identical conditions (temperature, purity standards) to isolate variables (e.g., hygroscopicity effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
